molecular formula C20H17FN2O2S2 B6530083 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide CAS No. 946199-56-0

2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B6530083
CAS No.: 946199-56-0
M. Wt: 400.5 g/mol
InChI Key: IRKLBXRPXKMJSE-UHFFFAOYSA-N
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Description

The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide is a thiazole-based acetamide derivative characterized by a 1,3-thiazole core substituted with a sulfanyl-linked 2-(4-fluorophenyl)-2-oxoethyl group at position 2 and an acetamide moiety at position 4, where the nitrogen is further substituted with a 4-methylphenyl group. Its structural complexity necessitates advanced crystallographic validation tools like SHELX for accurate characterization .

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-13-2-8-16(9-3-13)22-19(25)10-17-11-26-20(23-17)27-12-18(24)14-4-6-15(21)7-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKLBXRPXKMJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

The thiazole core distinguishes the target compound from analogs with triazole, oxazole, or imidazole rings. For example:

Substituent Effects on Bioactivity and Physicochemical Properties

  • Acetamide Nitrogen Substituents: The 4-methylphenyl group in the target compound balances lipophilicity (logP ~3.2 estimated) and steric bulk, favoring membrane permeability. Morpholinoacetamide () introduces a polar morpholine ring, improving aqueous solubility (logP ~2.1) but possibly reducing CNS penetration due to increased hydrophilicity.
  • Thiazole Ring Substituents :

    • The 2-(4-fluorophenyl)-2-oxoethylsulfanyl group in the target compound provides a ketone moiety for hydrogen bonding, absent in analogs like 2-({4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide (), where the azepane ring introduces conformational flexibility but may reduce target specificity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Acetamide Substituent Key Functional Groups Estimated logP Molecular Weight (Da)
Target Compound Thiazole 4-Methylphenyl Fluorophenyl, Ketone ~3.2 428.5
Thiazole 4-Fluorophenyl Fluorophenyl, Ketone ~3.5 432.4
Triazole 4-(6-Methylbenzothiazol-2-yl)phenyl Chlorophenyl, Methoxyphenyl ~4.1 529.0
Thiazole Morpholino Morpholine ~2.1 365.9

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